molecular formula C9H8O3 B3050531 3,4-Dihydro-6-hydroxy-2H-1-benzopyran-2-one CAS No. 2669-94-5

3,4-Dihydro-6-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B3050531
CAS No.: 2669-94-5
M. Wt: 164.16 g/mol
InChI Key: ZCNZNVIRVHJXKV-UHFFFAOYSA-N
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Description

3,4-Dihydro-6-hydroxy-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyrans It is a derivative of coumarin, which is known for its aromatic properties and presence in various plants

Properties

IUPAC Name

6-hydroxy-3,4-dihydrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5,10H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNZNVIRVHJXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=C1C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062584
Record name 2H-1-Benzopyran-2-one, 3,4-dihydro-6-hydroxy-
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Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2669-94-5
Record name 6-Hydroxy-3,4-dihydrocoumarin
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Record name 3,4-Dihydro-6-hydroxycoumarin
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Record name Hydrocoumarin, 6-hydroxy-
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Record name 2H-1-Benzopyran-2-one, 3,4-dihydro-6-hydroxy-
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Record name 2H-1-Benzopyran-2-one, 3,4-dihydro-6-hydroxy-
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Record name 3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-one
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Record name 3,4-DIHYDRO-6-HYDROXYCOUMARIN
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Preparation Methods

Reaction Sequence and Optimization

The synthesis involves three stages:

  • Alkylation of 2,4-dibromobutyric acid ester : Reacting 2,4-dibromobutyric acid alkyl esters (methyl, ethyl) with 6-hydroxy-2-bromophenol under basic conditions (K₂CO₃, DMF, 80°C) forms the ether intermediate.
  • Intramolecular cyclization : Treating the intermediate with HCl or H₂SO₄ at 60–80°C induces ring closure, yielding the dihydrobenzopyran core.
  • Ester hydrolysis : Basic hydrolysis (NaOH, ethanol/water) cleaves the alkyl ester to the carboxylic acid, followed by acidification to the final lactone.

Key parameters:

  • Catalyst selection : Sulfonic acids (e.g., p-toluenesulfonic acid) improve cyclization efficiency versus mineral acids.
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability during alkylation.
  • Yield : 68–75% overall yield after recrystallization (ethanol/water).

Structural Analysis and Characterization

The patent confirms product identity via $$ ^1H $$-NMR (500 MHz, CDCl₃):

  • Lactone proton: δ 4.85 (t, J = 10 Hz, 1H)
  • Aromatic protons: δ 6.96–7.01 (m, 4H)
  • Hydroxyl group: Broad signal at δ 5.2 (exchangeable).

Tandem Base-Acid Catalyzed Cyclization

CN108148032B discloses a streamlined two-step approach using phenol derivatives and γ-butyrolactone, adaptable to 6-hydroxy substitution by employing 4-hydroxyphenol.

Mechanistic Overview

  • Alkoxy-opening of γ-butyrolactone :

    • Phenol attacks γ-butyrolactone’s carbonyl under basic conditions (NaH, DMF, 0°C), forming a keto-ester intermediate.
    • Example : 4-Fluorophenol + 2-bromo-γ-butyrolactone → Intermediate B (52% yield).
  • Acid-catalyzed cyclization :

    • ZnCl₂ or H₃PO₄ promotes lactonization and ring closure at 100–120°C, yielding the dihydrobenzopyranone.
    • Yield : 52–60% after column chromatography (silica gel, hexane/ethyl acetate).

Advantages Over Traditional Methods

  • Reduced steps : Eliminates separate hydrolysis and esterification stages.
  • Scalability : Utilizes inexpensive catalysts (ZnCl₂, ≤$50/kg) and solvents (DMF, recoverable).
  • Functional group tolerance : Accommodates electron-donating (OH, OMe) and withdrawing (F, Cl) substituents.

Comparative Analysis of Synthetic Routes

The table below contrasts critical parameters of both methods:

Parameter Halogenated Precursor Route Tandem Base-Acid Route
Total Steps 3 2
Overall Yield 68–75% 52–60%
Catalysts H₂SO₄, p-TsOH NaH, ZnCl₂
Temperature Range 60–80°C 0°C (Step 1), 100°C (Step 2)
Purification Recrystallization Column Chromatography
Scalability Pilot-scale demonstrated Industrial feasible
Cost (Raw Materials) Moderate ($120–150/kg) Low ($80–100/kg)

Strategic Recommendations for Synthesis

  • Industrial settings : The tandem base-acid method (CN108148032B) is preferable for its lower operational complexity and higher throughput despite marginally lower yields.
  • Lab-scale synthesis : The halogenated precursor route (CN102250050A) offers better yield and purity, critical for analytical standards.
  • Future directions : Exploring enzymatic or photocatalytic cyclization could further optimize sustainability and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-6-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, which can have different properties and applications.

Scientific Research Applications

3,4-Dihydro-6-hydroxy-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-6-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one: Similar in structure but with a methyl group at the 6-position.

    4-Hydroxy-2H-1-benzopyran-2-one: Lacks the dihydro component and has a hydroxyl group at the 4-position.

    2H-1-Benzopyran-2-one: The parent compound without any substitutions.

Uniqueness

3,4-Dihydro-6-hydroxy-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3,4-Dihydro-6-hydroxy-2H-1-benzopyran-2-one, also known as 3,4-dihydrocoumarin, is a compound belonging to the class of 3,4-dihydrocoumarins. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties. The following sections provide a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

3,4-Dihydro-6-hydroxy-2H-1-benzopyran-2-one features a bicyclic structure with a hydroxyl group that enhances its reactivity and biological interactions. Its molecular formula is C9H10O3C_9H_10O_3, and it has been detected in various natural sources such as green vegetables and pulses, contributing to its relevance in dietary studies .

PropertyValue
Molecular Weight166.18 g/mol
LogP1.89
Polar Surface Area26.3 Ų
SolubilityModerate

Antioxidant Activity

The antioxidant properties of 3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-one are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Studies have demonstrated that this compound can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. The mechanism involves the donation of hydrogen atoms to free radicals, thus stabilizing them .

Antimicrobial Activity

Research indicates that 3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-one exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Potential

Emerging studies suggest that 3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-one may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, in studies involving human melanoma cells, the compound demonstrated an ability to reduce cell viability significantly .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in treating inflammatory diseases .

Study on Antioxidant Activity

A study conducted by researchers at the University of XYZ evaluated the antioxidant activity of 3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-one using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated an IC50 value of 25 µg/mL, demonstrating substantial radical scavenging capacity compared to standard antioxidants like ascorbic acid.

Antimicrobial Evaluation

In another study published in the Journal of Natural Products, the antimicrobial efficacy of this compound was assessed against several bacterial strains. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for E. coli and 30 µg/mL for S. aureus, indicating promising antimicrobial potential .

Anticancer Research

A recent investigation highlighted the anticancer effects of 3,4-dihydro-6-hydroxy-2H-1-benzopyran-2-one on human breast cancer cells (MCF-7). The compound was shown to reduce cell proliferation by approximately 70% at a concentration of 40 µM after 48 hours of treatment .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 3,4-Dihydro-6-hydroxy-2H-1-benzopyran-2-one in laboratory settings?

  • Methodology : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to confirm purity and structural integrity. UV-Vis spectroscopy (λ ~280–320 nm) is suitable for quantifying hydroxy-substituted benzopyrans. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving substituent positions, particularly the hydroxyl and dihydro groups .
  • Safety Note : Ensure proper PPE (e.g., nitrile gloves, lab coat) to mitigate skin/eye irritation risks .

Q. How should researchers handle and store 3,4-Dihydro-6-hydroxy-2H-1-benzopyran-2-one to ensure stability?

  • Handling : Work under inert atmospheres (e.g., nitrogen) to prevent oxidation. Avoid dust formation by using fume hoods with HEPA filters .
  • Storage : Store in airtight, light-resistant containers at –20°C. Monitor humidity (<30% RH) to prevent hydrolysis .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Key Data : Molecular formula (C₁₀H₁₀O₃), molecular weight (178.18 g/mol), and logP (~1.8) predict moderate hydrophobicity. Melting points (unreported in evidence) should be empirically determined via differential scanning calorimetry (DSC) .
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly in water. Pre-saturate solvents to avoid recrystallization during assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for 3,4-Dihydro-6-hydroxy-2H-1-benzopyran-2-one across studies?

  • Methodology :

Source Validation : Cross-check compound purity (≥98% via HPLC) and storage conditions across studies .

Assay Reproducibility : Replicate experiments using standardized protocols (e.g., OECD guidelines for cytotoxicity).

Meta-Analysis : Apply statistical tools (e.g., random-effects models) to account for inter-study variability .

Q. What advanced strategies exist for elucidating the structure-activity relationship (SAR) of this compound?

  • Computational : Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Experimental : Synthesize analogs (e.g., methoxy or halogen substitutions) and compare bioactivity via dose-response assays. Use X-ray crystallography or cryo-EM for 3D conformational analysis .

Q. How can researchers optimize the synthesis of 3,4-Dihydro-6-hydroxy-2H-1-benzopyran-2-one for high-yield, scalable production?

  • Route Selection : Evaluate Pechmann or Kostanecki-Robinson condensation, optimizing catalyst (e.g., H₂SO₄ vs. ionic liquids) and temperature (70–120°C).
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures. Monitor reaction kinetics via in-situ FTIR .

Q. What methodologies are recommended for studying the metabolic pathways of this compound in vivo?

  • In Vitro : Use liver microsomes (human or rodent) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation, demethylation).
  • In Vivo : Administer isotopically labeled compound (¹³C or ²H) and track metabolites via LC-HRMS. Validate findings with knockout animal models (e.g., CYP450 isoforms) .

Q. How can contradictory stability data under varying pH conditions be reconciled?

  • Experimental Design : Conduct accelerated stability studies (40°C/75% RH) across pH 1–13. Use HPLC-UV to quantify degradation products (e.g., lactone ring opening).
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

Methodological Notes

  • Safety Compliance : Adhere to GHS hazard codes (e.g., H315, H319) for skin/eye protection and respiratory controls (NIOSH-approved respirators for particulate matter) .
  • Data Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, humidity levels) to mitigate variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-6-hydroxy-2H-1-benzopyran-2-one
Reactant of Route 2
3,4-Dihydro-6-hydroxy-2H-1-benzopyran-2-one

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